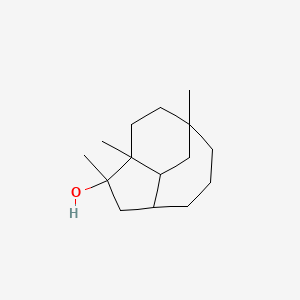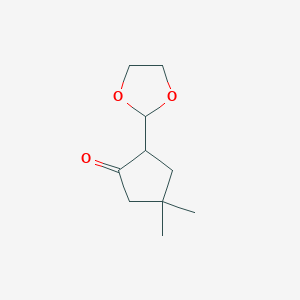
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is an organic compound that features a dioxolane ring fused to a cyclopentanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are commonly employed to facilitate the reaction .
化学反应分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted dioxolanes or cyclopentanones.
科学研究应用
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals
作用机制
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclopentanone moiety.
1,3-Dioxane: Another related compound with a six-membered ring structure.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A compound used in Wittig olefinations
Uniqueness
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable cyclic acetals and ketals .
属性
CAS 编号 |
87802-41-3 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
2-(1,3-dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-7(8(11)6-10)9-12-3-4-13-9/h7,9H,3-6H2,1-2H3 |
InChI 键 |
ROJFKZDYSYKZDD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(=O)C1)C2OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
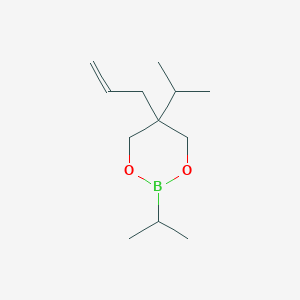
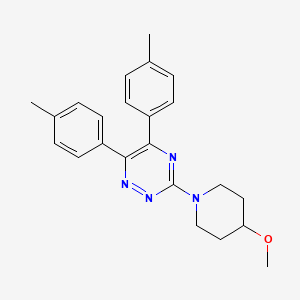
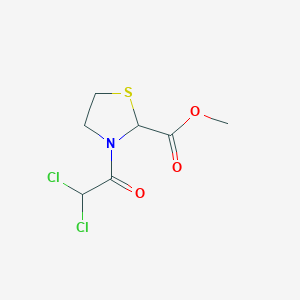
![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
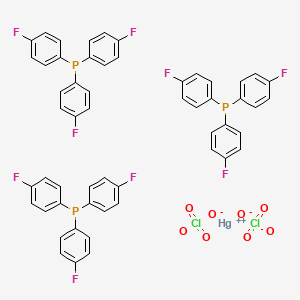
phosphanium bromide](/img/structure/B14397654.png)
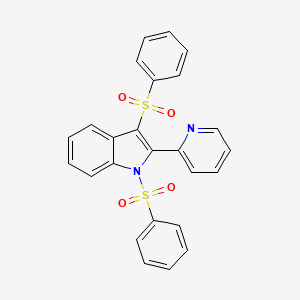
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
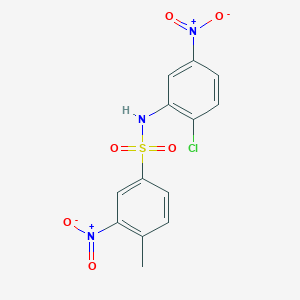
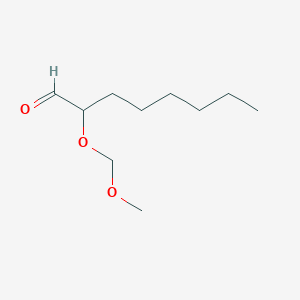
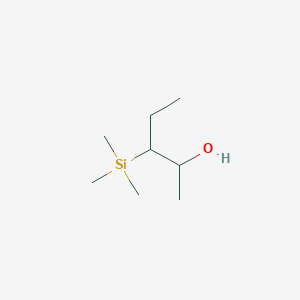
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
